molecular formula C10H14FNO2 B13048027 (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Cat. No.: B13048027
M. Wt: 199.22 g/mol
InChI Key: LMEIUXVOCCZTEZ-QUBYGPBYSA-N
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Description

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol is a chiral amino alcohol of high interest in medicinal and organic chemistry. This compound serves as a versatile synthetic building block for the research and development of novel active molecules. Its structure incorporates a fluorine atom, which is a common strategy in drug design, as the introduction of fluorine can significantly alter a molecule's physicochemical properties, metabolic stability, and binding affinity . The core structure of this compound, featuring both an amino and a hydroxyl group on a propanol backbone attached to a fluorinated aryl ring, makes it a valuable precursor for various pharmaceutical research applications. Researchers utilize such chiral scaffolds in the synthesis of potential therapeutic agents. The presence of the fluorine atom and the methoxy group on the phenyl ring are particularly noteworthy, as these substituents are frequently found in compounds screened for antioxidant and anticancer activities . As a chiral entity, the (1S,2S) stereoisomer offers specific three-dimensionality that is crucial for achieving selective interactions with biological targets. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1

InChI Key

LMEIUXVOCCZTEZ-QUBYGPBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)OC)N)O

Origin of Product

United States

Preparation Methods

Reductive Amination and Chiral Resolution

One common approach involves reductive amination of 4-fluoro-3-methoxybenzaldehyde with an appropriate amine source, followed by reduction of the intermediate imine or oxime to the corresponding amino alcohol. Sodium borohydride or borane complexes (e.g., BH3-THF) are frequently used reducing agents.

  • Step 1 : Condensation of 4-fluoro-3-methoxybenzaldehyde with ammonia or a primary amine to form an imine intermediate.
  • Step 2 : Reduction of the imine to the amino alcohol using sodium borohydride or borane-THF complex under controlled temperature.
  • Step 3 : Chiral resolution or asymmetric catalysis to obtain the (1S,2S) stereoisomer with high enantiomeric excess.

This method benefits from the availability of starting materials and relatively mild reaction conditions but requires careful stereochemical control.

Cyanohydrin Route via Trimethylsilyl Cyanide and Zinc Iodide Catalysis

An alternative synthetic route, adapted from closely related compounds such as 1-amino-2-(4-methoxyphenyl)propan-2-ol, involves the formation of cyanohydrins followed by reduction:

  • Step 1 : Reaction of 4-fluoro-3-methoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide catalyst at room temperature under nitrogen atmosphere to form the corresponding cyanohydrin intermediate.
  • Step 2 : Reduction of the cyanohydrin intermediate using borane-THF complex to convert the cyano group into an amino group, yielding the amino alcohol.
  • Step 3 : Acid-base workup to isolate the free amine and purification by silica gel chromatography.

This method is advantageous for introducing the amino group stereoselectively and has been reported to afford moderate yields (approximately 24%) with good stereochemical control for analogous compounds.

Step Reagents/Conditions Purpose Outcome
1 Trimethylsilyl cyanide, ZnI2, N2, RT Formation of cyanohydrin Cyanohydrin intermediate
2 BH3-THF, RT, overnight Reduction of cyano to amino group Amino alcohol intermediate
3 HCl, NaOH, ethyl acetate extraction Isolation and purification (1S,2S)-amino alcohol product

Photocatalytic Asymmetric Aminoarylation

Recent advances in visible-light-mediated asymmetric aminoarylation provide a novel method to construct β-amino alcohols with high stereoselectivity. This approach uses chiral arylsulfinylamides as reagents and photocatalysts under blue LED irradiation to achieve intermolecular aminoarylation of alkenes.

  • The reaction proceeds via stereospecific syn addition of the amino and aryl groups across the alkene.
  • Excellent diastereoselectivity (>20:1 d.r.) and enantiomeric ratios (up to 89:11 e.r.) have been reported.
  • This method is adaptable to various aromatic substitution patterns, including fluoro and methoxy groups, allowing synthesis of (1S,2S)-configured amino alcohols with precise stereochemical control.
Parameter Condition/Result
Photocatalyst Ir[dF(CF3)ppy]2(dtbpy)PF6 (1 mol%)
Base Potassium benzoate (0.3 equiv)
Solvent Isopropanol/trifluoroethanol/water mixture
Light source Blue LED irradiation
Yield Up to 53%
Diastereoselectivity >20:1 d.r.
Enantiomeric ratio Up to 89:11 e.r.

This method offers a contemporary, green chemistry approach with potential scalability for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Stereoselectivity
Reductive amination + chiral resolution Simple reagents, mild conditions Requires resolution or chiral catalyst Moderate High (with chiral control)
Cyanohydrin formation + reduction Direct introduction of amino group Moderate yield, multi-step ~24% Good
Photocatalytic aminoarylation High stereoselectivity, mild conditions Requires specialized catalysts and light source Moderate Excellent

Research Findings and Notes

  • The presence of the fluoro and methoxy substituents on the phenyl ring enhances the stability of intermediates and influences the reactivity of the amino alcohol, which can be exploited in selective synthesis.
  • The amino group’s nucleophilicity allows for further functionalization, making the compound a versatile intermediate in medicinal chemistry.
  • Photocatalytic methods represent a cutting-edge approach, enabling stereospecific synthesis under environmentally benign conditions.
  • The cyanohydrin route, while classical, remains relevant for its straightforwardness and adaptability to various substituted aromatic ketones.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to form cyclohexane derivatives.

    Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-fluoro-3-methoxyphenyl group, which distinguishes it from other aminopropanol derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Stereochemistry Molecular Formula Key Features Reference
(1S,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol 4-Fluoro-3-methoxyphenyl (1S,2S) C10H13FNO2 Dual electron-withdrawing (F) and electron-donating (OMe) groups enhance receptor binding potential. N/A
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 4-Fluorophenyl (S) C9H13ClFNO Lacks 3-methoxy group; hydrochloride salt improves solubility.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol 4-(Trifluoromethylthio)phenyl (1S,2R) C10H12F3NOS Bulkier substituent (CF3S) may hinder membrane permeability. Stereochemistry inversion alters activity.
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol 4-Iodophenyl, 3-fluoro (2S,1R) C9H11FINO Iodine’s size and electronegativity may enhance radiolabeling applications.
(1R,2S)-1-Fluoro-1-phenyl-3-((R&S)-1-phenylethylamino)propan-2-ol Phenyl, phenylethylamino (1R,2S) C18H21FN2O Complex side chain introduces β-adrenergic blocking activity potential.

Biological Activity

(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol, also known by its CAS number 1270280-35-7, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C10H14FNO2
  • Molecular Weight : 199.22 g/mol
  • Structure : The compound features a chiral center and includes a fluoro and methoxy group on the phenyl ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoro and methoxy groups enhance binding affinity and specificity. This interaction modulates the activity of target proteins, leading to various biological effects:

  • Anticancer Activity : Studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Anticancer Activity

A study conducted on the structure–activity relationship (SAR) of related compounds demonstrated that modifications similar to those found in this compound could enhance anticancer efficacy. For example, derivatives showed significant inhibition against cancer cell lines such as HeLa and L363, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
43HeLa4.1
80L3635.0

Neuroprotective Effects

Research has indicated that compounds with similar structures possess neuroprotective properties by interacting with serotonin receptors and modulating dopamine levels in neuronal cultures. These effects suggest potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Anticancer Potency

In a recent study focusing on the anticancer properties of this compound derivatives, researchers found that specific modifications led to enhanced potency against various cancer cell lines. The study highlighted the importance of the methoxy group in increasing cellular permeability and bioavailability .

Case Study 2: Neuroprotective Applications

A study exploring the neuroprotective effects of structurally related compounds found that they could significantly reduce oxidative stress markers in neuronal cells. This suggests a potential application for this compound in treating conditions like Alzheimer's disease .

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